Propanamide, N-acetyl-

Gas-Phase Pyrolysis Arrhenius Kinetics Structure-Reactivity Relationships

Propanamide, N-acetyl- (N-acetylpropanamide, CAS 19264-34-7) is a simple acyclic imide with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol. It serves as a model compound in fundamental studies of amide thermolysis and vibrational spectroscopy, providing a well-characterized baseline for investigating structure-reactivity relationships in gas-phase elimination reactions.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 19264-34-7
Cat. No. B096145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanamide, N-acetyl-
CAS19264-34-7
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCCC(=O)NC(=O)C
InChIInChI=1S/C5H9NO2/c1-3-5(8)6-4(2)7/h3H2,1-2H3,(H,6,7,8)
InChIKeyNAQKKBXQFQIQAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propanamide, N-acetyl- (CAS 19264-34-7) Procurement Guide: A Physicochemical Profile for Research Selection


Propanamide, N-acetyl- (N-acetylpropanamide, CAS 19264-34-7) is a simple acyclic imide with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol . It serves as a model compound in fundamental studies of amide thermolysis and vibrational spectroscopy, providing a well-characterized baseline for investigating structure-reactivity relationships in gas-phase elimination reactions . Its structural simplicity, featuring a single acetyl group on a propanamide backbone, makes it a critical comparator for understanding the influence of N-substituents on imide stability and reactivity, distinguishing it from more complex biologically active N-acetyl amides.

Propanamide, N-acetyl- Selection: Why Simple Amide Analogs Cannot Substitute for Kinetic and Structural Consistency


Generic substitution within the acyclic imide class is unreliable because small structural changes, such as replacing the N-acetyl with an N-benzoyl group or adding a methyl branch, lead to profound, quantifiable differences in fundamental reaction kinetics and vibrational spectra. These differences are not merely incremental but reflect a mechanistic shift where the statistical factor of beta-hydrogen availability dominates reactivity in N-acetylamides, while polar factors obscure it in N-benzoylamides . Consequently, for studies requiring a specific, well-characterized kinetic baseline or defined crystalline vibrational modes, substituting N-acetylpropanamide with a close analog like N-benzoylpropanamide will yield non-comparable results, invalidating structure-activity or mechanistic conclusions .

Quantitative Differentiation of Propanamide, N-acetyl- (19264-34-7) Against Structural Analogs


Pyrolysis Rate Constant: N-Acetylpropanamide vs. N-Benzoyl-2-methylpropanamide

N-acetylpropanamide undergoes unimolecular first-order gas-phase elimination with an activation energy (Ea) of 152.99 ± 6.13 kJ/mol and a pre-exponential factor (A) of 2.51 × 10^12 s⁻¹ . This directly contrasts with the analog N-benzoyl-2-methylpropanamide, which, under the same experimental conditions, exhibits a higher Ea of 158.81 ± 7.94 kJ/mol and a higher A of 3.98 × 10^13 s⁻¹ . The 5.82 kJ/mol difference in activation energy and the 15.9-fold difference in the pre-exponential factor demonstrate fundamentally different transition state structures and kinetic behavior, validating the need for compound-specific kinetic models in thermolysis research.

Gas-Phase Pyrolysis Arrhenius Kinetics Structure-Reactivity Relationships

Pyrolysis Rate Constant at 550 K: N-Acetylpropanamide vs. N-Benzoyl-2-methylpropanamide

At a directly comparable temperature of 550 K, N-acetylpropanamide pyrolyzes with a rate constant (k) of 7.42 × 10⁻³ s⁻¹ . In contrast, the N-benzoyl-substituted analog N-benzoyl-2-methylpropanamide exhibits a rate constant of 3.30 × 10⁻² s⁻¹ at the same temperature . This represents a 4.45-fold faster decomposition rate for the N-benzoyl analog, underscoring the critical role of the N-acyl group in modulating thermal stability.

Chemical Kinetics Reaction Rate Comparison Computational Chemistry Validation

Crystalline-State Infrared Dichroism: N-Acetylpropionamide vs. Dipropionamide

The crystalline-state infrared dichroism of N-acetylpropionamide was systematically characterized and compared to that of dipropionamide, a symmetric imide . The study reported distinct polarization behaviors for key functional group vibrations, including the N-H and C=O stretching modes, which arise from differing hydrogen-bonding networks in the crystal lattice. This precise spectroscopic mapping is absent for many other simple imides and is essential for any application requiring solid-state structural confirmation.

Vibrational Spectroscopy Crystal Engineering Hydrogen Bonding

Computational Thermolysis Mechanism: Two Distinct Proton Transfer Pathways

A hybrid density functional theory (DFT) investigation identified two competing, concerted mechanisms for the thermolysis of N-acetylpropanamide: methyl proton transfer and methylene proton transfer . This mechanistic duality, elucidated at the B3LYP/6-31G(d,p) level, provides a benchmark for theoretical studies. Such a detailed, computationally validated mechanistic map is not available for many close analogs, offering a unique advantage for researchers developing or validating computational models of elimination reactions.

Density Functional Theory Reaction Mechanism Transition State Theory

Optimal Application Scenarios for Propanamide, N-acetyl- (19264-34-7) Based on Verifiable Evidence


Kinetic Benchmarking in Gas-Phase Elimination Studies

For research groups developing or validating computational models of unimolecular gas-phase elimination, N-acetylpropanamide serves as a critical benchmark. Its precisely measured Arrhenius parameters (Ea = 152.99 kJ/mol, A = 2.51 × 10^12 s⁻¹) and rate constant at 550 K (7.42 × 10⁻³ s⁻¹) provide a robust data point for testing the accuracy of theoretical methods against a structurally simple N-acetyl imide, distinct from the divergent kinetic behavior observed for N-benzoyl analogs .

Solid-State Vibrational Spectroscopy and Crystal Engineering

N-Acetylpropionamide's fully characterized infrared dichroism in the crystalline state makes it a selectable model for polarized spectroscopy experiments. Its distinct dichroic pattern, previously mapped in direct comparison to dipropionamide, allows it to serve as a standard for investigating hydrogen-bonding networks in other acyclic imide crystals .

Computational Chemistry Model Development for Concerted Reactions

The availability of a high-level DFT mechanistic study detailing the dual-pathway (methyl vs. methylene proton transfer) thermolysis of N-acetylpropanamide makes this compound an ideal substrate for further theoretical investigations. Researchers can purchase this compound knowing that a foundational computational model already exists, facilitating direct comparison and extension of reaction pathway studies .

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